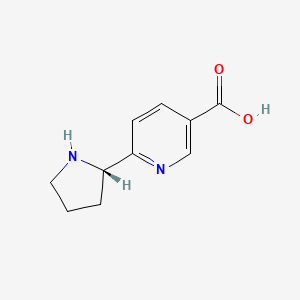

(S)-6-(Pyrrolidin-2-yl)nicotinic acid

Description

Properties

Molecular Formula |

C10H12N2O2 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

6-[(2S)-pyrrolidin-2-yl]pyridine-3-carboxylic acid |

InChI |

InChI=1S/C10H12N2O2/c13-10(14)7-3-4-9(12-6-7)8-2-1-5-11-8/h3-4,6,8,11H,1-2,5H2,(H,13,14)/t8-/m0/s1 |

InChI Key |

OPOZHZHRPGXCRD-QMMMGPOBSA-N |

Isomeric SMILES |

C1C[C@H](NC1)C2=NC=C(C=C2)C(=O)O |

Canonical SMILES |

C1CC(NC1)C2=NC=C(C=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-(Pyrrolidin-2-yl)nicotinic acid typically involves the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Attachment to Nicotinic Acid: The pyrrolidine ring is then attached to the nicotinic acid moiety through a series of condensation reactions.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(S)-6-(Pyrrolidin-2-yl)nicotinic acid can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

(S)-6-(Pyrrolidin-2-yl)nicotinic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

Medicine: It is investigated for its potential therapeutic effects, including its use as a precursor for drug development.

Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-6-(Pyrrolidin-2-yl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Notes:

- The stereochemistry of pyrrolidine in this compound distinguishes it from racemic or non-chiral analogs (e.g., 1-yl or 3-yl derivatives) .

- Substitutions like fluorine or methoxy alter electronic properties and bioavailability. For example, fluorine increases metabolic stability, while methoxy may enhance solubility .

Nicotinic Acid Derivatives in Lipid Metabolism

Nicotinic acid (niacin) is a well-known hypolipidemic agent, reducing triglycerides (TG) by 52% and very low-density lipoprotein (VLDL) by 36% in clinical studies .

- 2-[(6-Methylbenzothiazol-2-yl)amino]nicotinic acid (): Exhibits antimicrobial and anti-inflammatory activity, suggesting nicotinic acid derivatives can be tailored for targeted therapies.

Stereochemical Considerations

The (S)-configuration in the pyrrolidine ring may enhance binding to chiral biological targets. For example, (S)-nicotine exhibits higher affinity for nicotinic acetylcholine receptors than its (R)-enantiomer . This suggests this compound could have optimized interactions in neurological or metabolic pathways compared to racemic mixtures.

Q & A

Basic: What are the common synthetic routes for (S)-6-(Pyrrolidin-2-yl)nicotinic acid, and how are reaction conditions optimized?

Answer:

The synthesis typically involves coupling nicotinic acid derivatives with pyrrolidine precursors. For example, substituted pyridinecarboxylic acids (e.g., 6-chloro- or 6-hydroxy-nicotinic acid) can react with pyrrolidine under nucleophilic substitution or amidation conditions . Optimization includes:

- Catalyst selection : Palladium catalysts for cross-coupling reactions or carbodiimides for amide bond formation.

- Temperature control : Reactions often proceed at 60–100°C to balance yield and side-product formation.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (using ethanol/water) ensures purity.

Table 1 : Example synthetic parameters from literature:

| Precursor | Reagent | Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| 6-Cl-nicotinic acid | Pyrrolidine | Pd(OAc)₂ | 65–75 | ≥95% |

| 6-OH-nicotinic acid | Isopropylamine | EDC·HCl | 70–80 | ≥90% |

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

Key methods include:

- NMR spectroscopy : H and C NMR confirm stereochemistry and substitution patterns. For example, the pyrrolidine ring protons appear as multiplet signals (δ 1.6–3.2 ppm), while the pyridine ring shows distinct aromatic peaks .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ = 223.12).

- HPLC : Assesses purity (>95% required for biological assays) using C18 columns and acetonitrile/water gradients .

Basic: What are the solubility and stability profiles of this compound under experimental conditions?

Answer:

- Solubility : Moderately soluble in polar solvents (DMSO, ethanol) but poorly in water. Pre-solubilization in DMSO (10–20 mM) is recommended for biological assays .

- Stability : Stable at −20°C for >6 months. Degrades at >80°C or in strongly acidic/basic conditions (pH <3 or >10) .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Gloves, lab coat, and goggles are mandatory.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., pyrrolidine) .

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How does stereochemistry at the pyrrolidine ring influence the compound’s bioactivity, and how is enantiomeric purity ensured?

Answer:

The (S)-configuration enhances binding to chiral targets (e.g., enzymes or receptors). To ensure enantiomeric purity:

- Chiral chromatography : Use columns like Chiralpak IA with hexane/isopropanol (90:10) .

- Circular dichroism (CD) : Verifies optical activity (e.g., peak at 220–250 nm for the (S)-enantiomer) .

Advanced: What mechanistic insights explain the biological activity of this compound in neurological studies?

Answer:

The compound may act as a modulator of nicotinic acetylcholine receptors (nAChRs) due to structural mimicry of endogenous ligands. Methodological approaches include:

- Patch-clamp electrophysiology : Measures ion flux in neuronal cells .

- Molecular docking : Predicts binding affinity to α4β2 nAChR subtypes (AutoDock Vina software) .

Advanced: How can researchers optimize LC-MS/MS parameters for quantifying trace levels of this compound in biological matrices?

Answer:

- Ionization : Electrospray ionization (ESI+) with m/z 223.1→154.1 transition.

- Mobile phase : 0.1% formic acid in water/acetonitrile (gradient elution).

- Limit of detection (LOD) : Achieve ≤1 ng/mL via signal-to-noise optimization .

Advanced: How should contradictory data on the compound’s metabolic stability be resolved?

Answer:

Contradictions often arise from assay variability. Mitigation strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.